N-{4-[3-chloro-4-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonyl}acetamide
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Overview
Description
N-{4-[3-Chloro-4-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonyl}acetamide is a synthetic organic compound with a complex structure comprising a chlorinated pyrrolidine ring, a morpholine ring, a benzenesulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-{4-[3-chloro-4-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonyl}acetamide typically involves multiple steps. The process may start with the synthesis of 3-chloro-4-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrole from 3-chloro-2,5-dioxo-1H-pyrrole-1-sulfonyl chloride and morpholine under controlled conditions. Subsequent sulfonylation and acetamidation reactions yield the final product.
Industrial Production Methods: : Industrial production might scale up these reactions using optimized conditions such as solvent systems, catalysts, temperature, and pressure controls to maximize yield and purity while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: : N-{4-[3-chloro-4-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonyl}acetamide can participate in various chemical reactions such as:
Oxidation: : Converts it to a higher oxidation state, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Involves reduction agents like lithium aluminum hydride to target specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions, using reagents such as sodium hydride or sulfuryl chloride, can modify the compound.
Common Reagents and Conditions: : Common reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), oxidizers (KMnO4, CrO3), reducers (LiAlH4, NaBH4), and organic solvents (DMF, DMSO). Typical conditions include controlled temperatures (0-100°C) and atmospheres (inert gas).
Major Products: : Products depend on the reactions' nature, including oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-{4-[3-chloro-4-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonyl}acetamide is significant in several research fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis and material science.
Biology: : Applied in studying enzyme interactions and inhibition, protein binding, and cellular pathways.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Utilized in the development of new materials, dyes, or polymers with specific properties due to its unique structure.
Mechanism of Action
The compound interacts with biological molecules through specific binding to molecular targets, influencing biological pathways. Its chlorinated pyrrolidine and morpholine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The mechanism of action often involves blocking specific signaling pathways or metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: : Comparable compounds include other sulfonyl acetamides or chlorinated pyrrolidine derivatives such as N-(4-chloro-2-nitrophenyl)-4-morpholinyl-2,5-dioxo-1-pyrrolidinecarboxamide.
Uniqueness: : This compound's uniqueness lies in its specific combination of functional groups, allowing diverse reactivity and specific biological interactions, making it valuable for targeted research and applications.
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Properties
CAS No. |
2115562-99-5 |
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Molecular Formula |
C16H16ClN3O6S |
Molecular Weight |
413.8 |
Purity |
95 |
Origin of Product |
United States |
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